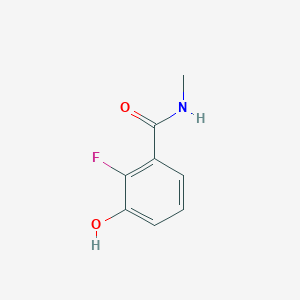

2-Fluoro-3-hydroxy-N-methylbenzamide

Description

BenchChem offers high-quality 2-Fluoro-3-hydroxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-hydroxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-3-hydroxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-8(12)5-3-2-4-6(11)7(5)9/h2-4,11H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZSYIXRIOCSHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Fluoro-3-hydroxy-N-methylbenzamide

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-Fluoro-3-hydroxy-N-methylbenzamide, a substituted aromatic amide of interest to researchers in medicinal chemistry and drug development. The benzamide scaffold is a cornerstone in the synthesis of a wide array of active pharmaceutical ingredients (APIs), prized for its structural stability and versatile reactivity.[1][2] This document outlines a comprehensive strategy, beginning with a proposed synthesis of the key precursor, 2-Fluoro-3-hydroxybenzoic acid, followed by a critical evaluation of three primary methodologies for the crucial amide bond formation step. We will explore the mechanistic underpinnings, procedural details, and comparative advantages of acyl chloride activation, carbodiimide-mediated coupling, and the use of alternative coupling agents. The objective is to equip researchers with the foundational knowledge and practical protocols necessary to select and execute the most efficient synthesis for their specific laboratory context.

Introduction: The Significance of the Benzamide Moiety

The benzamide functional group is a ubiquitous feature in a multitude of pharmacologically active compounds, contributing to activities such as antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[3][4][5] The amide bond itself is fundamental to biochemistry, forming the backbone of proteins and peptides.[6] In synthetic chemistry, however, the direct condensation of a carboxylic acid and an amine to form an amide is challenging due to the competing acid-base reaction, which forms a non-reactive ammonium carboxylate salt.[7] Consequently, the development of effective coupling strategies that activate the carboxylic acid moiety is paramount. This guide focuses on the synthesis of 2-Fluoro-3-hydroxy-N-methylbenzamide, a molecule incorporating a fluorinated and hydroxylated phenyl ring, features often employed in drug design to modulate metabolic stability and binding affinity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 2-Fluoro-3-hydroxy-N-methylbenzamide (I), breaks the central amide bond. This approach identifies the two primary precursors: 2-Fluoro-3-hydroxybenzoic acid (II) and methylamine (III). While methylamine is a readily available commercial reagent, the synthesis of the substituted benzoic acid precursor requires a dedicated multi-step pathway.

Part I: Synthesis of Key Precursor: 2-Fluoro-3-hydroxybenzoic acid

Proposed Synthetic Pathway

The proposed four-step synthesis involves:

-

Nitration: Directed ortho-nitration of 2-fluoroanisole.

-

Reduction: Conversion of the nitro group to an amine.

-

Diazotization & Hydrolysis: Transformation of the amino group into a hydroxyl group via a diazonium salt intermediate.

-

Demethylation & Oxidation (Conceptual): A more direct approach from a related precursor could involve hydrolysis and demethylation. For instance, a related patent for 2,4-difluoro-3-hydroxybenzoic acid describes the hydrolysis of a nitrile and demethylation of an anisole group using hydrobromic acid.[8]

Part II: Amide Bond Formation: A Comparative Analysis

With the key precursor, 2-Fluoro-3-hydroxybenzoic acid, in hand, the central challenge is to efficiently form the amide bond with methylamine. Direct heating of the corresponding ammonium salt is possible but often requires harsh conditions and is of limited preparative value.[6] Therefore, activating the carboxylic acid is the preferred strategy. We will examine three field-proven methods.

Method 1: Acyl Chloride Formation and Subsequent Amination

This classic two-step, one-pot approach is one of the most robust and widely used methods for amide synthesis.[] It involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.[6][10]

Causality & Rationale: The hydroxyl group of the carboxylic acid is a poor leaving group. Chlorinating agents like oxalyl chloride or thionyl chloride replace the -OH with a -Cl.[10] Chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methylamine. Oxalyl chloride is often preferred for its mild conditions and the formation of only gaseous byproducts (CO, CO₂, HCl), simplifying purification.[10][11][12] A catalytic amount of dimethylformamide (DMF) is typically used to form the Vilsmeier reagent in situ, which is the active catalytic species.[12][13]

Experimental Protocol (Acyl Chloride Method):

-

Acid Chloride Formation: To a solution of 2-Fluoro-3-hydroxybenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon), add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq.) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours, or until gas evolution ceases.

-

Solvent Removal: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-fluoro-3-hydroxybenzoyl chloride.

-

Amidation: The crude acyl chloride is re-dissolved in anhydrous DCM and cooled to 0 °C. A solution of methylamine (2.0 M in THF, 1.5 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.) is added dropwise.

-

Workup & Purification: The reaction is stirred at room temperature for 12-24 hours. Upon completion, it is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

Method 2: Carbodiimide-Mediated Coupling

Carbodiimide coupling is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its mild conditions and high efficiency.[14] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and Dicyclohexylcarbodiimide (DCC) are commonly employed.[7][15]

Causality & Rationale: Carbodiimides activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[7] The carboxylic acid adds across the C=N double bond of the carbodiimide to form a highly reactive O-acylisourea intermediate.[15] This intermediate is then susceptible to nucleophilic attack by the amine.[7] A significant advantage of EDC over DCC is that its urea byproduct is water-soluble, greatly simplifying purification, whereas the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble and often requires filtration to remove.[14][15] To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included.[14][16]

Experimental Protocol (EDC Coupling Method):

-

Reaction Setup: Dissolve 2-Fluoro-3-hydroxybenzoic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.1 eq.) in a suitable aprotic solvent like DMF or DCM in a round-bottom flask.

-

Amine Addition: Add methylamine (2.0 M in THF, 1.2 eq.) to the mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to neutralize the hydrochloride salt from EDC.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Method 3: Alternative Coupling Reagents

For challenging substrates or when specialized conditions are required, a variety of other coupling reagents are available. One common alternative is N,N'-Carbonyldiimidazole (CDI).

Causality & Rationale: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate and releases CO₂ and imidazole. This intermediate then reacts with the amine to form the desired amide, regenerating another equivalent of imidazole. The primary advantage is the clean reaction profile, as the byproducts are gaseous (CO₂) and water-soluble (imidazole), simplifying the workup process.

Experimental Protocol (CDI Method):

-

Activation: Dissolve 2-Fluoro-3-hydroxybenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as THF or DCM. Add CDI (1.1 eq.) portion-wise at room temperature. Stir for 1-2 hours until CO₂ evolution ceases, indicating the formation of the acyl-imidazolide.

-

Amidation: Add methylamine (2.0 M in THF, 1.5 eq.) to the reaction mixture.

-

Reaction & Workup: Stir at room temperature for 12-24 hours. After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine to remove imidazole. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can then be purified.

Data Presentation: Comparative Summary of Methods

| Parameter | Method 1: Acyl Chloride | Method 2: EDC Coupling | Method 3: CDI Coupling |

| Activating Agent | Oxalyl Chloride / Thionyl Chloride | EDC·HCl / DCC | N,N'-Carbonyldiimidazole (CDI) |

| Typical Solvent | DCM, THF (anhydrous) | DMF, DCM | THF, DCM (anhydrous) |

| Temperature | 0 °C to Room Temp. | Room Temperature | Room Temperature |

| Key Intermediate | Acyl Chloride | O-Acylisourea | Acyl-imidazolide |

| Pros | - High reactivity- Cost-effective- Gaseous byproducts (with (COCl)₂)[11] | - Mild conditions- High yields- Water-soluble byproduct (with EDC)[15] | - Very clean reaction- Simple workup- Gaseous/soluble byproducts |

| Cons | - Harsh reagents- Moisture sensitive- Potential for side reactions with sensitive functional groups[17] | - Higher cost of reagents- Byproduct removal can be tricky (DCC)[14]- Potential for racemization (mitigated by HOBt)[14] | - Moisture sensitive- Slower reaction rates compared to acyl chlorides |

| Ideal For | Robust, scalable syntheses where functional group tolerance is not a primary concern. | Syntheses with sensitive or complex molecules, peptide synthesis. | Bench-scale synthesis where ease of purification is a high priority. |

Conclusion

The synthesis of 2-Fluoro-3-hydroxy-N-methylbenzamide is most effectively achieved via a two-part strategy: synthesis of the 2-Fluoro-3-hydroxybenzoic acid precursor, followed by a carefully selected amide coupling reaction. For general laboratory applications, the EDC/HOBt coupling method represents an excellent balance of high yield, mild reaction conditions, and straightforward purification, making it a highly trustworthy and recommended pathway. The acyl chloride method remains a powerful, cost-effective alternative for large-scale synthesis, provided that the potential for harsh conditions is managed. The choice of the optimal route ultimately depends on the specific project constraints, including scale, budget, available equipment, and the chemical sensitivity of the substrates involved. This guide provides the technical foundation for making an informed and scientifically sound decision.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, November 13). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Asif, M. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

Asif, M. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

-

ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

YouTube. (2013, February 26). mechanism of amide formation with DCC. [Link]

-

Sureshbabu, R. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

LibreTexts Chemistry. (2022, October 4). 5.9: Getting Towed Uphill. [Link]

- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

YouTube. (2021, February 8). Organic Chemistry - EDC Coupling Mechanism. [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 14). Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride. [Link]

- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

ResearchGate. Proposed mechanism for the production of acid chlorides using oxalyl chloride (14) and DMF as a catalyst. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzamide | Pharmaceutical Intermediate Supplier [chemicalbull.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 10. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. bachem.com [bachem.com]

- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hepatochem.com [hepatochem.com]

Spectroscopic Blueprint of 2-Fluoro-3-hydroxy-N-methylbenzamide: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the anticipated spectroscopic signature of 2-Fluoro-3-hydroxy-N-methylbenzamide, a compound of interest due to its unique combination of pharmacophoric features: a fluorinated aromatic ring, a phenolic hydroxyl group, and a secondary amide. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive blueprint, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic data. This predictive approach, grounded in the analysis of analogous structures and functional group properties, offers a robust framework for researchers engaged in the synthesis and characterization of this and related molecules.

The strategic placement of a fluorine atom, a hydroxyl group, and an N-methylamide on a benzene ring creates a complex interplay of electronic and steric effects. Understanding how these features manifest in various spectroscopic techniques is crucial for confirming the molecule's identity, assessing its purity, and gaining insights into its conformational preferences. This guide is designed to be a practical resource for scientists, providing not only predicted data but also the underlying scientific rationale for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Fluoro-3-hydroxy-N-methylbenzamide, providing a detailed atom-by-atom assignment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a sample of 2-Fluoro-3-hydroxy-N-methylbenzamide would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of labile protons, such as the hydroxyl and amide protons.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[1]

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Given the high sensitivity of the ¹⁹F nucleus, this experiment is typically rapid.

-

2D NMR Experiments (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the N-methyl protons, the amide proton, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for 2-Fluoro-3-hydroxy-N-methylbenzamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~7.1-7.3 | t | ³JHH ≈ 8.0 |

| H-5 | ~6.9-7.1 | ddd | ³JHH ≈ 8.0, ⁴JHH ≈ 1.5, ⁴JHF ≈ 2.0 |

| H-6 | ~7.3-7.5 | dd | ³JHH ≈ 8.0, ³JHF ≈ 5.0 |

| N-H | ~8.0-8.5 | br s | - |

| O-H | ~9.5-10.5 | br s | - |

| N-CH₃ | ~2.8-3.0 | d | ³JHH ≈ 4.5 |

Interpretation and Rationale:

-

Aromatic Protons (H-4, H-5, H-6): The aromatic region will display a complex pattern due to the combined electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the fluorine and amide groups. The signals are expected to be in the typical aromatic region of δ 7-8 ppm.[2] The ortho, meta, and para relationships between the protons and the fluorine atom will result in characteristic H-F couplings.[3][4]

-

Amide Proton (N-H): The amide proton is expected to appear as a broad singlet at a downfield chemical shift (δ 8.0-8.5 ppm) due to its acidic nature and potential for hydrogen bonding.[2] Its coupling to the N-methyl protons may be observed, but broadening due to quadrupolar relaxation of the nitrogen nucleus or chemical exchange can sometimes obscure this.

-

Hydroxyl Proton (O-H): The phenolic hydroxyl proton is also expected to be a broad singlet and will appear significantly downfield (δ 9.5-10.5 ppm), especially in a hydrogen-bonding solvent like DMSO-d₆.[2]

-

N-Methyl Protons (N-CH₃): The N-methyl protons will appear as a doublet around δ 2.8-3.0 ppm due to coupling with the adjacent N-H proton. The observation of this doublet is a key indicator of the secondary amide functionality.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 2-Fluoro-3-hydroxy-N-methylbenzamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C=O | ~165-170 | s | - |

| C-1 | ~125-130 | d | ²JCF ≈ 20-30 |

| C-2 | ~150-155 | d | ¹JCF ≈ 240-250 |

| C-3 | ~145-150 | d | ²JCF ≈ 10-15 |

| C-4 | ~120-125 | d | ³JCF ≈ 5-10 |

| C-5 | ~115-120 | d | ⁴JCF ≈ 1-3 |

| C-6 | ~125-130 | d | ³JCF ≈ 3-5 |

| N-CH₃ | ~26-28 | s | - |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the typical range of δ 165-180 ppm.[1]

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant (¹JCF) of around 240-250 Hz.[3] The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings. The carbon bearing the hydroxyl group (C-3) will be shifted downfield.

-

N-Methyl Carbon (N-CH₃): The N-methyl carbon will appear in the aliphatic region, typically around δ 26-28 ppm.

Caption: Molecular structure of 2-Fluoro-3-hydroxy-N-methylbenzamide with atom numbering for NMR assignments.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide valuable information about the electronic environment of the fluorine atom.

Table 3: Predicted ¹⁹F NMR Data for 2-Fluoro-3-hydroxy-N-methylbenzamide

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-F | -110 to -130 | ddd | ³JFH(F-H6) ≈ 5-8, ⁴JFH(F-H5) ≈ 1-3, ⁵JFH(F-H4) ≈ 0-1 |

Interpretation and Rationale:

-

Chemical Shift: The chemical shift of the fluorine atom on an aromatic ring is sensitive to the nature of the other substituents.[5][6] Given the presence of both electron-donating (-OH) and electron-withdrawing (-CONHCH₃) groups, a chemical shift in the range of -110 to -130 ppm (relative to CFCl₃) is anticipated.

-

Coupling: The fluorine signal will be split by the neighboring aromatic protons, resulting in a complex multiplet. The largest coupling is expected to be the three-bond coupling to H-6.[4][7]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Fluoro-3-hydroxy-N-methylbenzamide will be characterized by absorption bands corresponding to the O-H, N-H, C=O, C-F, and aromatic C-H and C=C vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-phase analysis, the compound can be dissolved in a suitable solvent (e.g., chloroform) that has minimal overlapping absorptions in the regions of interest.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

Table 4: Predicted IR Absorption Bands for 2-Fluoro-3-hydroxy-N-methylbenzamide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Broad, Strong |

| N-H stretch (amide) | 3300-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic, CH₃) | 2850-2960 | Medium |

| C=O stretch (Amide I) | 1630-1680 | Strong |

| N-H bend (Amide II) | 1510-1570 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-O stretch (phenolic) | 1200-1260 | Strong |

| C-F stretch | 1100-1250 | Strong |

Interpretation and Rationale:

-

O-H and N-H Stretching Region: A broad, strong absorption band between 3200 and 3600 cm⁻¹ is expected due to the O-H stretching of the phenolic group, likely broadened by hydrogen bonding.[8][9][10][11][12] Overlapping with this, a sharper, medium-intensity N-H stretching band from the secondary amide will be present around 3300-3500 cm⁻¹.[13][14]

-

Carbonyl Stretching (Amide I): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ is a hallmark of the C=O stretch in a secondary amide.[14][15]

-

Amide II Band: The N-H bending vibration, known as the Amide II band, is expected to appear as a medium-intensity band between 1510 and 1570 cm⁻¹.[15]

-

Aromatic and C-F Region: The spectrum will also feature characteristic absorptions for aromatic C=C stretching in the 1450-1600 cm⁻¹ region, a strong C-O stretch for the phenol around 1200-1260 cm⁻¹, and a strong C-F stretching band in the 1100-1250 cm⁻¹ range.[8][9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this type of molecule. Electron ionization (EI) can also be used, particularly with GC-MS.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Table 5: Predicted Key Mass Spectrometry Fragments for 2-Fluoro-3-hydroxy-N-methylbenzamide

| m/z | Proposed Fragment |

| 169 | [M]⁺˙ (Molecular Ion) |

| 140 | [M - CHO]⁺˙ |

| 112 | [M - CONHCH₃]⁺ |

| 84 | [C₆H₄F]⁺ |

| 58 | [CONHCH₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular weight of 2-Fluoro-3-hydroxy-N-methylbenzamide (C₈H₈FNO₂) is 169.15 g/mol . The mass spectrum should therefore show a molecular ion peak ([M]⁺˙) at m/z = 169.

-

Fragmentation Pathways: Benzamides typically undergo characteristic fragmentation patterns.[16][17] Common fragmentation pathways for this molecule are expected to include:

-

Loss of the formyl radical (CHO) from the aromatic ring, a common fragmentation for phenols.

-

Cleavage of the amide bond, leading to the formation of the 2-fluoro-3-hydroxybenzoyl cation ([M - NHCH₃]⁺) and the N-methylaminocarbonyl radical, or the 2-fluoro-3-hydroxyphenyl cation ([M - CONHCH₃]⁺) and the N-methylcarbamoyl radical.

-

Further fragmentation of the aromatic ring can lead to smaller ions.

-

Caption: Predicted major fragmentation pathway for 2-Fluoro-3-hydroxy-N-methylbenzamide in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-Fluoro-3-hydroxy-N-methylbenzamide. By systematically analyzing the expected outcomes from NMR, IR, and MS, we have constructed a detailed "spectroscopic blueprint" that can guide researchers in the identification and structural verification of this molecule. The provided protocols offer a standardized approach to data acquisition, while the detailed interpretations of the predicted spectra, supported by established principles and data from related compounds, offer a solid foundation for experimental work. This guide underscores the power of predictive spectroscopy as a vital tool in modern chemical research, enabling scientists to anticipate and interpret experimental results with greater confidence.

References

- Filo. (2026, February 3).

- Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 26). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ?

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Del Bene, J. E., & Bartlett, R. J. (2000). NMR Spin−Spin Coupling Constants for Hydrogen Bonds of [F(HF)n]-, n = 1−4, Clusters. Journal of the American Chemical Society, 122(5), 10480–10481.

- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.

- German-Chemist. (2013, January 10). IR Spectrum: Alcohols and Phenols.

- Ognyanova, E., Petrov, G., & Andreev, G. (1997). Infrared Spectra of Negative Ions of Amides. Spectroscopy Letters, 30(5), 933-941.

- PubChem. (n.d.). 2-fluoro-N-methylbenzamide.

- Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Singh Aidhen, I. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 77-83.

- Chemistry Stack Exchange. (2013, January 10). Infrared spectra of alcohols and phenols.

- OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.

- Far-infrared amide IV-VI spectroscopy of isolated 2- and 4-Methylacetanilide. (2016). The Journal of Chemical Physics, 145(10), 104304.

- Hsu, C. H., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1056-1064.

- AZoM. (2017, December 18).

- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv

- Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives. (2002). Physical Chemistry Chemical Physics, 4(23), 5858-5861.

- Gerig, J. T. (2004). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.

- DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(13), 8569–8577.

- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.

- SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.

- Foroozandeh, M., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(35), 19438–19445.

- Sigma-Aldrich. (n.d.). 3-Hydroxy-N-methylbenzamide.

- University of Calgary. (n.d.). H NMR Spectroscopy.

- University of Calgary. (n.d.). IR: amines.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(8), 711-714.

- ResearchGate. (n.d.). NMR spin-spin coupling constants [Hz] for HF, HXeF, (HF) 2 and HXeFÁ Á....

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Chemical Science. (2022).

- Michigan State University. (n.d.). IR Absorption Table.

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- University of California, Los Angeles. (n.d.). Infrared (IR) Spectroscopy.

- CymitQuimica. (n.d.). 2-FLUORO-N-METHYLBENZAMIDE.

- MilliporeSigma. (n.d.). 2-Fluoro-n-methylbenzamide.

- BenchChem. (n.d.). Spectroscopic and Mechanistic Insights into 2-amino-N-(3-hydroxypropyl)benzamide: A Technical Guide.

- Fluorochem. (n.d.). 2-FLUORO-N-METHYLBENZAMIDE.

- University of California, Davis. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- PubChemLite. (n.d.). 3-hydroxy-n-methylbenzamide (C8H9NO2).

- Sigma-Aldrich. (n.d.). 3-Hydroxy-N-methylbenzamide 15788-97-3.

- ChemDiv. (n.d.). Compound 2-fluoro-N-[(pyridin-3-yl)methyl]benzamide.

- The Royal Society of Chemistry. (n.d.). d1nj03041h1.pdf.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. eclass.uoa.gr [eclass.uoa.gr]

- 5. biophysics.org [biophysics.org]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 11. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 16. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]

- 17. researchgate.net [researchgate.net]

"2-Fluoro-3-hydroxy-N-methylbenzamide" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-3-hydroxy-N-methylbenzamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Fluoro-3-hydroxy-N-methylbenzamide, focusing on its solubility and stability profiles. As direct experimental data for this specific molecule is not extensively published, this document outlines a robust framework for its characterization, grounded in established principles of pharmaceutical sciences and regulatory expectations. The methodologies described herein are designed to generate the foundational knowledge required for successful drug development, from formulation to final product.

Introduction: The Imperative of Physicochemical Characterization

2-Fluoro-3-hydroxy-N-methylbenzamide is a substituted benzamide derivative. The arrangement of its functional groups—a fluoro group, a phenolic hydroxyl group, and an N-methylated amide—suggests a molecule of interest for medicinal chemistry, possessing sites for hydrogen bonding, potential metabolic activity, and specific steric and electronic properties conferred by the fluorine atom.

In the journey of a drug candidate from discovery to clinical use, a thorough understanding of its solubility and stability is paramount. Solubility dictates the bioavailability and formulation strategies, while stability assessment is crucial for ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies, a cornerstone of this assessment, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate degradation pathways and develop validated, stability-indicating analytical methods.[1][2][3] This guide provides the scientific rationale and detailed protocols for such an investigation.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. While experimental data is limited, computational predictions provide a useful starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem |

| Molecular Weight | 169.15 g/mol | PubChem |

| Appearance | Pale yellow to yellow-brown powder or crystals (Predicted based on similar compounds) | |

| XLogP3 (Predicted) | 1.5 | [4] |

Note: The XLogP3 value suggests a moderate lipophilicity, which may indicate a balance between aqueous and lipid solubility.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its absorption and distribution in vivo. The structure of 2-Fluoro-3-hydroxy-N-methylbenzamide, with both hydrogen bond donors (hydroxyl, amide N-H) and acceptors (carbonyl oxygen, hydroxyl oxygen, fluorine), suggests some degree of aqueous solubility. The phenolic hydroxyl group (pKa typically ~8-10) implies that its solubility will be pH-dependent, increasing significantly in basic conditions due to deprotonation.

Proposed Experimental Protocol for Solubility Determination

To definitively characterize its solubility, a systematic experimental approach is required. The equilibrium shake-flask method is the gold standard for this determination.

Methodology:

-

Preparation of Media: Prepare a range of aqueous and organic solvents relevant to pharmaceutical development.

-

Aqueous: Purified water, 0.9% Saline, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, pH 7.4 Phosphate buffer.

-

Organic: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Propylene Glycol.

-

-

Equilibration: Add an excess amount of solid 2-Fluoro-3-hydroxy-N-methylbenzamide to a known volume of each solvent in separate, sealed vials.

-

Incubation: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as the RP-HPLC method described in Section 5.

-

Data Reporting: Report solubility in mg/mL or µg/mL.

Workflow for Solubility Assessment

Caption: General Workflow for Forced Degradation Studies.

Proposed Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is one that can separate the parent drug from all potential degradation products, process impurities, and excipients, ensuring accurate quantification. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and Mass Spectrometric (MS) detection is the industry standard. [5][6]

Starting HPLC Method Parameters

-

Instrument: UPLC/HPLC system with a Photodiode Array (PDA) detector and a Mass Spectrometer (e.g., QDa, QToF). [7]* Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) for high resolution.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-based linear gradient from low %B to high %B (e.g., 5% to 95% B over 10 minutes) to elute compounds with a wide range of polarities.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40°C.

-

Detection:

-

UV/PDA: Monitor at a wavelength of maximum absorbance and also collect full spectra for peak purity analysis.

-

MS: Use electrospray ionization (ESI) in both positive and negative modes to obtain mass-to-charge (m/z) ratios for the parent compound and any observed degradants.

-

Potential Degradation Pathways

The structure of 2-Fluoro-3-hydroxy-N-methylbenzamide suggests several potential degradation pathways under stress conditions.

-

Amide Hydrolysis: This is the most anticipated pathway under both acidic and basic conditions, leading to the cleavage of the amide bond. [8]2. Oxidation: The electron-rich phenolic ring is susceptible to oxidation, potentially forming quinone-like structures or undergoing ring-opening.

-

Photodegradation: Aromatic systems can undergo various photochemical reactions. While the C-F bond is very strong, photodefluorination is a possibility, though often less common than other reactions. [9][10]

Caption: Predicted Degradation Pathways.

Conclusion

This guide presents a scientifically rigorous and experimentally sound framework for the comprehensive evaluation of the solubility and stability of 2-Fluoro-3-hydroxy-N-methylbenzamide. While specific experimental data for this molecule is sparse, the outlined protocols for solubility determination, forced degradation, and the development of a stability-indicating analytical method provide a clear path forward for researchers. Executing these studies is a non-negotiable step in the drug development process, yielding critical data that informs formulation design, defines storage conditions, ensures patient safety, and satisfies global regulatory requirements.

References

-

PubChem. (n.d.). 2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

National Environmental Methods Index. (2023). Analytical Method Summaries. Retrieved from [Link]

-

Bhaskar, R., Ola, M., Agnihotri, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 135-141. Retrieved from [Link]

-

PubChem. (n.d.). 2-fluoro-N-hydroxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Janssen. (n.d.). Validated analytical methods. Retrieved from [Link]

-

Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Retrieved from [Link]

-

Ross, D., & Creadon, D. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 15(7), 583-591. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

-

MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]

-

Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Retrieved from [Link]

-

Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2012, 1-14. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. ugent.be [ugent.be]

- 7. lcms.cz [lcms.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 10. scispace.com [scispace.com]

Theoretical and Computational Studies of 2-Fluoro-3-hydroxy-N-methylbenzamide: A Technical Guide

This guide serves as a comprehensive technical blueprint for the theoretical and computational characterization of 2-Fluoro-3-hydroxy-N-methylbenzamide . It is designed for medicinal chemists and computational biologists utilizing this scaffold in Fragment-Based Drug Design (FBDD), specifically for Poly(ADP-ribose) polymerase (PARP) inhibition and kinase targeting.

Executive Summary & Scaffold Significance

2-Fluoro-3-hydroxy-N-methylbenzamide (CAS: 1243280-64-9) represents a "privileged scaffold" in medicinal chemistry. Its structural utility is derived from three critical electronic and steric features:

-

The Ortho-Fluorine Effect: The fluorine atom at the C2 position induces a specific conformational lock via intramolecular hydrogen bonding (IMHB) with the amide hydrogen (N-H...F), restricting bond rotation and pre-organizing the molecule for receptor binding.

-

The 3-Hydroxy Handle: This group acts as a versatile hydrogen bond donor/acceptor, often critical for water-bridged interactions in enzyme active sites (e.g., PARP-1, D2 receptors).

-

The N-Methylamide Moiety: Mimics the nicotinamide pharmacophore, making it a prime candidate for NAD+ competitive inhibition.

This guide outlines a validated computational workflow to characterize these properties, moving from quantum mechanical (QM) electronic profiling to molecular dynamics (MD) and binding site simulation.

Computational Workflow Architecture

The following workflow integrates Quantum Mechanics (QM) for electronic accuracy with Molecular Mechanics (MM) for biological sampling.

Figure 1: Integrated computational pipeline for characterizing benzamide derivatives.

Quantum Mechanical Profiling (DFT Protocol)

Density Functional Theory (DFT) is the gold standard for predicting the ground-state geometry and electronic distribution of this molecule.

Geometry Optimization & Basis Set Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven accuracy in organic small molecules.

-

Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are mandatory to accurately model the lone pairs on the Fluorine and Oxygen atoms and the anionic character of the hydroxy group if deprotonated.

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water (

) to simulate physiological conditions.

Frontier Molecular Orbitals (FMOs)

The reactivity is governed by the HOMO-LUMO gap. For 2-Fluoro-3-hydroxy-N-methylbenzamide:

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol ring and the amide nitrogen (electron donation).

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide carbonyl and the benzene ring (electron acceptance).

-

Significance: A smaller gap (< 4.0 eV) typically indicates higher chemical reactivity and "softness," correlating with better binding affinity in charge-transfer complexes.

Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for non-covalent interactions:

-

Negative Potential (Red): Carbonyl oxygen and Fluorine (H-bond acceptors).

-

Positive Potential (Blue): Amide proton and Hydroxyl proton (H-bond donors).

-

Application: This map guides the grid box placement in docking studies.

Intramolecular Interactions: The "Fluorine Lock"

A critical aspect of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the amide N-H and the ortho-Fluorine. This interaction planarizes the molecule, reducing the entropic penalty upon binding.

Topological Analysis (AIM & NCI)

To validate this interaction, use QTAIM (Quantum Theory of Atoms in Molecules) and NCI (Non-Covalent Interaction) analysis.

Protocol:

-

Generate the wavefunction (.wfn) file from the optimized DFT geometry.

-

Use Multiwfn code to locate Bond Critical Points (BCPs).

-

Criteria for H-bond:

-

Electron density (

) at BCP: 0.002 – 0.035 a.u. -

Laplacian (

) > 0 (indicating closed-shell interaction).

-

Visualizing the Lock:

Figure 2: Interaction map highlighting the N-H...F intramolecular hydrogen bond.

In Silico Bioactivity: Molecular Docking

Benzamides are classic inhibitors of PARP-1 (Poly(ADP-ribose) polymerase-1).[2] The 2-Fluoro-3-hydroxy-N-methylbenzamide scaffold mimics the nicotinamide arm of NAD+.[2]

Target Selection

-

Primary Target: Human PARP-1.

-

PDB ID: 1UK0 (Crystal structure of PARP-1 with a benzamide inhibitor).

-

Resolution: < 2.5 Å is required for reliable side-chain placement.

Docking Protocol (AutoDock Vina / Glide)

-

Protein Prep: Remove water molecules (except conserved waters bridging the ligand), add polar hydrogens, and compute Gasteiger charges.

-

Grid Generation: Center the grid box on the co-crystallized ligand (approx. 40x40x40 Å).

-

Constraints:

-

H-Bond Constraint: Enforce H-bonds with Gly863 and Ser904 (key residues in the nicotinamide pocket).

-

-

Scoring: Look for binding energies < -7.0 kcal/mol.

Expected Binding Mode:

-

The amide group forms a bidentate H-bond network with Gly863 and Ser904.

-

The phenyl ring engages in

-stacking with Tyr907 . -

The 3-hydroxy group may form water-mediated bridges or direct H-bonds with the solvent front.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations determine the stability of the ligand-protein complex over time.

System Setup

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

Solvation: TIP3P water model (cubic box, 10 Å buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Simulation Protocol

| Step | Duration | Ensemble | Purpose |

| Minimization | 5000 steps | N/A | Remove steric clashes |

| Equilibration | 1 ns | NVT | Heat to 310 K |

| Equilibration | 1 ns | NPT | Pressurize to 1 atm |

| Production | 100 ns | NPT | Data collection |

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å indicates a stable pose.

-

RMSF (Root Mean Square Fluctuation): Assess flexibility of active site residues.

-

H-Bond Occupancy: Calculate the % of time the Gly863/Ser904 H-bonds are maintained.

ADMET Prediction (Drug-Likeness)

Using tools like SwissADME or pkCSM , the theoretical pharmacokinetic profile is generated.

-

Lipinski's Rule of 5:

-

MW: ~169.15 g/mol (Pass)

-

LogP: ~1.2 (Pass, highly lipophilic)

-

H-Bond Donors: 2 (Amide, Phenol) (Pass)

-

H-Bond Acceptors: 3 (Amide O, F, Phenol O) (Pass)

-

-

Blood-Brain Barrier (BBB): High probability of crossing due to low MW and lipophilicity (relevant for CNS targets).

-

Metabolism: Potential CYP450 substrate due to the electron-rich aromatic ring.

References

-

Ortho-Fluorine Effects & IMHB

-

Thottempudi, V. et al. "Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations." Molecules, 2019.

-

-

Benzamide DFT Studies

-

Al-Wabli, R.I. et al. "Synthesis, molecular structure, DFT studies and biological evaluation of some new benzamide derivatives." Journal of Molecular Structure, 2018.

-

-

PARP-1 Inhibition Mechanism

-

Kinoshita, T. et al. "Inhibitor-induced structural change of the active site of human PARP-1." FEBS Letters, 2004. (PDB ID: 1UK0).

-

-

ADMET Methodologies

-

Daina, A. et al. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017.

-

Sources

Methodological & Application

Application Notes and Protocols for Receptor Binding Assays: Characterizing 2-Fluoro-3-hydroxy-N-methylbenzamide

Authored by: Your Senior Application Scientist

Abstract: This document provides a comprehensive guide for characterizing the binding properties of the novel compound, 2-Fluoro-3-hydroxy-N-methylbenzamide, using in vitro receptor binding assays. While the specific receptor targets for this compound are still under investigation, its benzamide scaffold suggests potential interaction with G-protein coupled receptors, such as dopamine or serotonin receptors. For the purpose of illustrating a robust experimental approach, these protocols will focus on a hypothetical interaction with the human Dopamine D2 receptor. The principles and methodologies described herein are broadly applicable to other receptor systems with appropriate modifications.

Introduction: The Scientific Rationale

2-Fluoro-3-hydroxy-N-methylbenzamide is a small molecule with potential for modulating key central nervous system (CNS) targets due to its structural features. The benzamide functional group is a well-established pharmacophore in numerous clinically successful drugs targeting dopamine and serotonin receptors. The addition of a fluorine atom can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity[1][2]. The hydroxyl group introduces a potential hydrogen bonding site, which could be critical for specific receptor-ligand interactions.

Given these structural characteristics, a primary step in the preclinical evaluation of 2-Fluoro-3-hydroxy-N-methylbenzamide is to determine its binding affinity and selectivity for relevant CNS receptors. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and the ability to quantify key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of a test compound[3][4].

This guide will provide detailed protocols for two fundamental types of radioligand binding assays:

-

Saturation Binding Assay: To determine the Kd and Bmax of a specific radioligand for the target receptor.

-

Competition Binding Assay: To determine the Ki of the unlabeled test compound (2-Fluoro-3-hydroxy-N-methylbenzamide) by measuring its ability to displace the binding of a known radioligand.

Experimental Design and Key Considerations

A successful receptor binding assay is a self-validating system. The following considerations are crucial for generating reliable and reproducible data.

Choice of Receptor Preparation

The source of the receptor is a critical experimental parameter. Common sources include:

-

Recombinant cell lines: Cells (e.g., HEK293, CHO) stably transfected to express a high level of the target receptor. This provides a clean and well-defined system.

-

Tissue homogenates: Preparations from specific brain regions or other tissues that endogenously express the receptor. This offers a more physiologically relevant context but can be more complex due to the presence of multiple receptor subtypes and other binding sites.

For initial characterization, a recombinant cell line expressing the human Dopamine D2 receptor is recommended to minimize confounding variables.

Selection of Radioligand

The choice of radioligand is paramount. An ideal radioligand should possess:

-

High affinity and specificity for the target receptor.

-

Low non-specific binding.

-

High specific activity to enable sensitive detection.

-

Chemical stability.

For the Dopamine D2 receptor, a commonly used and well-characterized radioligand is [³H]-Spiperone or [³H]-Raclopride.

Assay Buffer Composition

The assay buffer should mimic physiological conditions while minimizing non-specific binding. A typical buffer composition includes:

-

Buffer salt (e.g., Tris-HCl, HEPES): To maintain a stable pH (typically 7.4).

-

Divalent cations (e.g., MgCl₂, CaCl₂): Required for the proper conformation and function of many GPCRs.

-

Antioxidants (e.g., ascorbic acid): To prevent the degradation of catecholamine-based ligands or receptors.

-

Protease inhibitors: To prevent the degradation of receptors by proteases released during membrane preparation.

Separation of Bound and Free Radioligand

A critical step in the assay is the rapid and efficient separation of the receptor-bound radioligand from the unbound radioligand. The most common method is rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes (and thus the bound radioligand), while the unbound radioligand passes through.

Visualizing the Experimental Workflow

Caption: General workflow for a radioligand receptor binding assay.

Detailed Experimental Protocols

Protocol 1: Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]-Spiperone at the human Dopamine D2 receptor.

Materials:

-

Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (Specific Activity: ~80 Ci/mmol).

-

Non-specific binding control: Unlabeled Spiperone or Haloperidol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates, glass fiber filters, and a cell harvester.

Procedure:

-

Thaw and Prepare Membranes: Thaw the D2 receptor membranes on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well. Keep on ice.

-

Prepare Radioligand Dilutions: Prepare a series of dilutions of [³H]-Spiperone in assay buffer. A typical concentration range would be 0.01 nM to 10 nM, spanning below and above the expected Kd.

-

Set up the Assay Plate:

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the appropriate [³H]-Spiperone dilution, and 100 µL of the diluted membrane preparation.

-

Non-specific Binding (NSB) Wells: Add 50 µL of unlabeled Spiperone (to a final concentration of 10 µM), 50 µL of the appropriate [³H]-Spiperone dilution, and 100 µL of the diluted membrane preparation.

-

Perform all determinations in triplicate.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the Data: Plot the specific binding (Y-axis) as a function of the radioligand concentration (X-axis).

-

Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation using a suitable software package (e.g., GraphPad Prism) to determine the Kd and Bmax.

Table 1: Representative Saturation Binding Data

| [³H]-Spiperone (nM) | Total Binding (DPM) | Non-specific Binding (DPM) | Specific Binding (DPM) |

| 0.05 | 1500 | 150 | 1350 |

| 0.1 | 2800 | 300 | 2500 |

| 0.2 | 5000 | 600 | 4400 |

| 0.5 | 9500 | 1500 | 8000 |

| 1.0 | 14000 | 3000 | 11000 |

| 2.0 | 18000 | 6000 | 12000 |

| 5.0 | 21000 | 15000 | 6000 |

| 10.0 | 22000 | 30000 | -8000 |

Note: This is illustrative data.

Protocol 2: Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of 2-Fluoro-3-hydroxy-N-methylbenzamide for the human Dopamine D2 receptor.

Materials:

-

Same as for the saturation binding assay.

-

Test Compound: 2-Fluoro-3-hydroxy-N-methylbenzamide, prepared as a stock solution in DMSO and serially diluted in assay buffer.

Procedure:

-

Thaw and Prepare Membranes: As described in Protocol 1.

-

Prepare Reagents:

-

Radioligand: Prepare a working solution of [³H]-Spiperone at a single concentration, typically at or near its Kd value determined from the saturation assay (e.g., 0.5 nM).

-

Test Compound: Prepare a series of dilutions of 2-Fluoro-3-hydroxy-N-methylbenzamide. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

-

Set up the Assay Plate:

-

Total Binding Wells: 50 µL of assay buffer (with DMSO at the same concentration as the highest test compound dilution), 50 µL of [³H]-Spiperone, and 100 µL of membranes.

-

Non-specific Binding (NSB) Wells: 50 µL of unlabeled Spiperone (10 µM final), 50 µL of [³H]-Spiperone, and 100 µL of membranes.

-

Competition Wells: 50 µL of the appropriate 2-Fluoro-3-hydroxy-N-methylbenzamide dilution, 50 µL of [³H]-Spiperone, and 100 µL of membranes.

-

Perform all determinations in triplicate.

-

-

Incubation, Filtration, and Counting: Proceed as described in Protocol 1.

Data Analysis:

-

Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percent specific binding using the formula: ((Binding in presence of test compound - NSB) / (Total Binding - NSB)) * 100.

-

Plot the Data: Plot the percent specific binding (Y-axis) as a function of the log concentration of 2-Fluoro-3-hydroxy-N-methylbenzamide (X-axis).

-

Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation assay.

Caption: Principle of competitive receptor binding.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Non-specific Binding (>30% of Total) | Radioligand concentration is too high. | Use a radioligand concentration at or below the Kd. |

| Insufficient washing during filtration. | Increase the number and volume of washes. | |

| Binding of radioligand to the filter. | Pre-soak filters in a solution like 0.5% polyethyleneimine. | |

| Low Signal (Low DPM counts) | Insufficient receptor concentration. | Increase the amount of membrane protein per well. |

| Low specific activity of the radioligand. | Use a radioligand with higher specific activity. | |

| Receptor degradation. | Add protease inhibitors to the assay buffer. | |

| Poor Reproducibility | Inaccurate pipetting. | Calibrate pipettes and use reverse pipetting for viscous solutions. |

| Incomplete mixing of reagents. | Ensure thorough mixing of all components. | |

| Temperature fluctuations during incubation. | Use a temperature-controlled incubator. |

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of 2-Fluoro-3-hydroxy-N-methylbenzamide's binding affinity for a target receptor, hypothetically the Dopamine D2 receptor. Accurate determination of the Ki value is a critical first step in understanding the compound's potency and potential as a therapeutic agent.

Subsequent studies should include:

-

Selectivity Profiling: Screening the compound against a panel of related receptors (e.g., other dopamine receptor subtypes, serotonin receptors) to determine its selectivity profile.

-

Functional Assays: Investigating whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor. This can be achieved through assays measuring downstream signaling events, such as cAMP production or calcium mobilization[5].

-

Kinetic Binding Assays: Determining the association (kon) and dissociation (koff) rate constants to provide a more dynamic picture of the receptor-ligand interaction.

By systematically applying these in vitro pharmacological techniques, researchers can build a comprehensive understanding of 2-Fluoro-3-hydroxy-N-methylbenzamide's mechanism of action and guide its further development.

References

-

Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5). Retrieved from [Link]

-

Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

-

NHBS. (n.d.). Receptor Binding Techniques: Methods and Protocols. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

-

ResearchGate. (2020). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

-

NHBS. (n.d.). Receptor Binding Techniques: Methods and Protocols. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

-

PubChem. (n.d.). 2-fluoro-N-methylbenzamide. Retrieved from [Link]

-

MDPI. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Molecules, 27(15), 4919. Retrieved from [Link]

-

ACS Publications. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-fluoro-3-hydroxybenzamide (C7H6FNO2). Retrieved from [Link]

- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3469. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening for PARP Inhibitors using Benzamide Fragments

Subject: Characterization and Screening Protocol for 2-Fluoro-3-hydroxy-N-methylbenzamide

Executive Summary

This application note details the high-throughput screening (HTS) methodology for evaluating 2-Fluoro-3-hydroxy-N-methylbenzamide (CAS: 1243280-64-9), a representative fragment of the benzamide pharmacophore class.[1][2] Benzamides are privileged structures in medicinal chemistry, primarily recognized for their ability to competitively inhibit Poly(ADP-ribose) polymerase (PARP) enzymes by mimicking the nicotinamide moiety of NAD+.[1]

This guide provides a validated Homogeneous Time-Resolved Fluorescence (HTRF) protocol designed to quantify the inhibitory potency of 2-Fluoro-3-hydroxy-N-methylbenzamide against PARP-1.[1][2] We explore its utility as a low-molecular-weight reference probe for Fragment-Based Drug Discovery (FBDD) campaigns, emphasizing assay robustness (Z' factor > 0.[1][2]7) and mechanistic validation.

Compound Profile & Mechanism of Action[1][2]

2.1 Physicochemical Properties

2-Fluoro-3-hydroxy-N-methylbenzamide is a small, polar fragment ideal for probing the nicotinamide-binding pocket of ADP-ribosyltransferases.[1][2]

| Property | Value | Relevance to HTS |

| Chemical Formula | C₈H₈FNO₂ | Low complexity |

| Molecular Weight | 169.15 g/mol | Ideal for Fragment-Based Screening (Rule of 3) |

| cLogP | ~0.8 | High water solubility; low risk of aggregation |

| H-Bond Donors/Acceptors | 2 / 3 | Critical for H-bonding with Ser904/Gly863 in PARP-1 |

| Pharmacophore | 3-substituted Benzamide | Mimics Nicotinamide (NAD+ cofactor) |

2.2 Mechanism of Action: Competitive Inhibition

PARP-1 catalyzes the transfer of ADP-ribose units from NAD+ to nuclear proteins (PARylation) in response to DNA damage.[1][2] The 3-hydroxybenzamide core of the test compound binds to the catalytic site of PARP-1.[1] The 3-hydroxyl group typically forms a hydrogen bond with the backbone of Gly863, while the amide moiety engages Ser904, effectively blocking NAD+ entry.[1][2]

Figure 1: Mechanism of competitive inhibition at the PARP-1 catalytic site.[1][2]

HTS Assay Design: TR-FRET / HTRF

To screen this compound with high throughput, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[1] This homogeneous format eliminates wash steps, minimizing the loss of low-affinity fragments like 2-Fluoro-3-hydroxy-N-methylbenzamide.[1][2]

3.1 Assay Principle

-

Reaction: PARP-1 enzyme is incubated with Biotinylated-NAD+ and Histone H1 (substrate).[1][2]

-

Activity: PARP-1 transfers ADP-ribose to Histone H1, creating a biotinylated poly(ADP-ribose) chain.[1][2]

-

Detection:

-

Inhibition: Presence of 2-Fluoro-3-hydroxy-N-methylbenzamide prevents PAR chain formation, reducing the FRET signal.[1][2]

Detailed Protocol

4.1 Reagents & Equipment

-

Enzyme: Recombinant Human PARP-1 (High specific activity).[1][2]

-

Substrates: Histone H1 (coated or in solution), Biotin-NAD+.[1][2]

-

Compound: 2-Fluoro-3-hydroxy-N-methylbenzamide (10 mM stock in DMSO).[1][2]

-

Detection Reagents: HTRF® PARP assay kit (Cisbio/Revvity or equivalent).[1][2]

-

Plate: 384-well low-volume white microplate (Greiner).[1][2]

-

Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).[1][2]

4.2 Assay Buffer Formulation

-

50 mM Tris-HCl (pH 8.0)

-

10 mM MgCl₂ (Critical cofactor)[1]

-

1 mM DTT (Freshly added)[1]

-

0.01% Triton X-100 (Prevents aggregation)[1]

4.3 Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic or Pin Tool) [1]

-

Dispense 50 nL of 2-Fluoro-3-hydroxy-N-methylbenzamide (titration: 100 µM to 1 nM) into assay wells.

-

Include High Control (HC) : DMSO only (0% Inhibition).

-

Include Low Control (LC) : Known PARP inhibitor (e.g., Olaparib 1 µM) or Enzyme-free buffer (100% Inhibition).[1][2]

Step 2: Enzyme Addition

-

Dispense 5 µL of enzyme solution to all wells except LC (if using enzyme-free control).

-

Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding equilibrium.

Step 3: Substrate Initiation

-

Prepare a mix of Biotin-NAD+ (20 µM) and Histone H1 (100 nM).[1][2]

-

Dispense 5 µL of Substrate Mix to start the reaction.

-

Seal plate and incubate for 60 minutes at RT.

Step 4: Detection

-

Prepare Detection Buffer containing Eu-Cryptate-Anti-Biotin and XL665-Anti-Histone.[1][2]

-

Dispense 10 µL of Detection Mix to all wells.[1]

-

Incubate for 3 hours (or overnight) to stabilize the FRET signal.

Step 5: Measurement

-

Read on HTS reader:

Figure 2: Homogeneous TR-FRET workflow for PARP inhibition screening.

Data Analysis & Validation

5.1 Ratio Calculation

To correct for liquid handling errors and compound autofluorescence (common with benzamides), calculate the HTRF Ratio:

5.2 Percent Inhibition

5.3 Expected Results for 2-Fluoro-3-hydroxy-N-methylbenzamide

As a fragment, this compound typically exhibits moderate potency compared to clinical drugs.[1][2]

| Parameter | Expected Value | Notes |

| IC50 | 5 - 50 µM | Typical for mono-substituted benzamide fragments [1].[1][2] |

| Hill Slope | ~1.0 | Indicates 1:1 competitive binding.[1][2] |

| Z' Factor | > 0.7 | Indicates an excellent, robust assay.[1][2] |

| Solubility Limit | > 200 µM | High solubility due to low MW and polarity.[1][2] |

Troubleshooting Note: If the IC50 is >100 µM, verify the integrity of the N-methyl group using NMR, as hydrolysis to the primary amide (2-fluoro-3-hydroxybenzamide) may alter potency.[1]

References

-

Wahlberg, E., et al. (2012).[1][2] "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology, 30(3), 283-288.[1]

-

Ferraris, D. V. (2010).[1][2] "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic." Journal of Medicinal Chemistry, 53(12), 4561-4584.[1]

-

Rouleau, N., et al. (2010).[1][2] "Development of a versatile platform for nuclear receptor screening using AlphaScreen and HTRF technologies." Journal of Biomolecular Screening, 15(7).[1]

-

PubChem Compound Summary. (2023). "2-Fluorobenzamide Derivatives." National Library of Medicine.[1] [1]

Sources

Application Note: Quantitative Analysis of 2-Fluoro-3-hydroxy-N-methylbenzamide (CAS 1243280-64-9)

[1][2][3][4][5]

Abstract & Scope

This technical guide details the analytical protocols for the quantification of 2-Fluoro-3-hydroxy-N-methylbenzamide , a functionalized benzamide building block and potential pharmacophore often found in PARP inhibitor metabolites and kinase inhibitor scaffolds.[1][2][3] Due to the presence of both a phenolic hydroxyl group (acidic) and an N-methyl amide (neutral/weakly basic), this molecule presents specific challenges regarding peak tailing and ionization polarity.[1][3]

This document provides two distinct workflows:

Physicochemical Profile & Method Strategy

Before initiating the workflow, the analyst must understand the molecular behavior to prevent common failure modes like retention loss or carryover.[1][2][3]

| Property | Value (Predicted) | Analytical Implication |

| Formula | C₈H₈FNO₂ | MW = 169.15 g/mol |

| pKa (Phenol) | ~8.2 - 8.5 | Critical: Mobile phase pH must be < 6.0 to keep the phenol protonated and retained on C18.[1][2][3] |

| pKa (Amide) | Neutral | Does not significantly protonate in weak acid, but N-methylation increases lipophilicity slightly.[1][2][3] |